1,8-Dimethyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one
Description
Chemical Structure and Properties
1,8-Dimethyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one (CAS: 59937-19-8) is a bicyclic heterocyclic compound featuring a pyridine ring fused to a 1,4-diazepin-5-one moiety. The molecule is substituted with methyl groups at positions 1 and 8, contributing to its lipophilic character. It is described as a white crystalline powder, indicative of high purity and stability under standard conditions .
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1,8-dimethyl-3,4-dihydro-2H-pyrido[2,3-e][1,4]diazepin-5-one |
InChI |
InChI=1S/C10H13N3O/c1-7-3-4-8-9(12-7)13(2)6-5-11-10(8)14/h3-4H,5-6H2,1-2H3,(H,11,14) |
InChI Key |
QUTNPGUCYIXYNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)NCCN2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dimethyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a pyridine derivative with a suitable amine, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
1,8-Dimethyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1,8-Dimethyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,8-Dimethyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
1-Ethoxymethyl-5-methyl-9-phenyl-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b][1,4]diazepine-2,4(3H,5H)-dione
- Structural Differences: This analog contains a pyrimidine-diazepine-dione core instead of a pyridine-diazepinone system. Substituents include an ethoxymethyl group at position 1 and a phenyl group at position 7.
- Synthesis : Synthesized via LiAlH4 reduction of intermediates, followed by hydrogen bonding-driven crystallization .
- The phenyl group enhances π-π stacking interactions with biological targets, while the ethoxymethyl group improves solubility .
Benzo[4,5]thieno[3,2-e][1,4]diazepin-5(2H)-one Derivatives
- Structural Differences: Replaces the pyridine ring with a thienoquinoline system. Substituents like 6-methyl-3-pyridyl at C-7 are introduced via Suzuki-Miyaura coupling.
- Synthesis : Late-stage Suzuki coupling enables modular diversification, critical for optimizing kinase inhibitor potency .
- Biological Activity : These compounds are tailored for receptor tyrosine kinase inhibition, with C-7 substituents influencing cellular potency and selectivity .
4-Methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one
- Structural Differences: Features a dipyrido-diazepinone scaffold (two fused pyridine rings) instead of a single pyridine ring.
- Regulatory Relevance: Listed as a pharmaceutical impurity (EP standard) with CAS 287980-84-1.
2-(2-(Ethoxycarbonyl)-8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl) Acetic Acid
- Structural Differences : Incorporates a pyrido-indole core with ethoxycarbonyl and methoxy substituents.
- Biological Activity: A potent aldose reductase inhibitor (IC50 in nanomolar range) with 750-fold selectivity over aldehyde reductase. The acetic acid group is critical for binding to the enzyme’s active site .
Comparative Analysis Table
Key Findings and Implications
Structural Flexibility: Diazepinone derivatives exhibit tunable bioactivity through modifications to the core heterocycle and substituents. For example: Pyridine vs. Thienoquinoline cores: Pyridine-based systems (e.g., the target compound) may offer better CNS penetration, while thienoquinoline derivatives () are optimized for kinase inhibition . Substituent Effects: Methyl groups (as in the target compound) enhance lipophilicity, whereas ethoxymethyl or carboxylic acid groups () improve solubility or target binding .
Synthetic Strategies : Late-stage functionalization (e.g., Suzuki coupling in ) allows rapid diversification, critical for drug discovery. In contrast, classical reductions () are useful for scaffold assembly .
Regulatory and Industrial Relevance: Impurities like 4-methyl-dipyrido-diazepinone () highlight the need for rigorous quality control in pharmaceutical manufacturing .
Unanswered Questions: The pharmacological profile of 1,8-dimethyl-pyrido-diazepinone remains underexplored compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
